6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring. One common method is the reaction of 4-chlorophenylamine with 2-chloropyridine-6-carboxylic acid chloride, followed by cyclization with hydrazine hydrate to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to the formation of different derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of triazole derivatives makes them valuable in studying enzyme inhibition and receptor binding. This compound can be used to investigate the interaction with biological targets and pathways.
Medicine: Triazole derivatives are known for their antimicrobial properties. This compound may be explored for its potential as an antibacterial or antifungal agent, contributing to the development of new therapeutic drugs.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chloro and pyridine groups contribute to the compound's binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Clotrimazole: An antifungal agent with a triazole ring.
Fluconazole: Another antifungal triazole derivative.
Rifampicin: A bactericidal antibiotic with a similar molecular structure.
Uniqueness: 6-Chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide stands out due to its specific combination of functional groups, which may offer unique biological activities and applications compared to other triazole derivatives.
Properties
IUPAC Name |
6-chloro-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-12-3-1-2-11(19-12)14(21)18-10-6-4-9(5-7-10)13-16-8-17-20-13/h1-8H,(H,18,21)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDYZZNVLJLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.